ethyl 4-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}piperidine-1-carboxylate
Description
Ethyl 4-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}piperidine-1-carboxylate is a synthetic small molecule featuring a piperidine core substituted with an ethyl carboxylate group at the 1-position and an acetamide-linked 6-fluoroindole moiety at the 4-position. The piperidine ring provides conformational rigidity, while the ethyl carboxylate may enhance solubility or serve as a prodrug moiety.
Properties
IUPAC Name |
ethyl 4-[[2-(6-fluoroindol-1-yl)acetyl]amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O3/c1-2-25-18(24)21-9-6-15(7-10-21)20-17(23)12-22-8-5-13-3-4-14(19)11-16(13)22/h3-5,8,11,15H,2,6-7,9-10,12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGQMSFGEZOXEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)CN2C=CC3=C2C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone . The fluoro substituent can be introduced via electrophilic fluorination.
The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors . The final step involves coupling the indole and piperidine moieties through an amide bond formation, typically using coupling reagents like carbodiimides under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-diones.
Reduction: The carbonyl group in the amide linkage can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products
Oxidation: Indole-2,3-diones.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole and piperidine derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole and piperidine compounds
Industry: Use in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 4-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}piperidine-1-carboxylate would depend on its specific biological target. Generally, indole derivatives can interact with various receptors and enzymes due to their aromatic nature and ability to form hydrogen bonds . The piperidine moiety can enhance binding affinity and selectivity by providing additional interaction points .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between ethyl 4-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}piperidine-1-carboxylate and related compounds from the literature:
Structural and Functional Insights
Substituent Effects on Bioactivity: The target compound’s 6-fluoroindole group is structurally distinct from the pyrrolopyrimidine (Compound 24) and pyridinyl () moieties. Fluorinated indoles are known for serotonin receptor modulation, while pyrrolopyrimidines (Compound 24) are associated with kinase inhibition (e.g., JAK/STAT pathways) . The ethyl carboxylate in the target compound contrasts with the tert-butyl ester in Compound 23.
Synthetic Accessibility :
- Compound 24 achieved an 82% yield via reductive amination, suggesting robust synthetic routes for piperidine-linked heterocycles . The target compound’s synthesis may require analogous methods, but fluorinated indole coupling could introduce challenges in regioselectivity.
Physicochemical Properties :
- The absence of melting point data for the target compound limits direct comparison. However, Compound 24’s low melting point (68–70 °C) aligns with its flexible ethyl-pyrrolopyrimidine side chain, whereas rigid pyridinyl or indole systems (, target compound) likely exhibit higher melting points.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
